
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a thiadiazole ring, making it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-bromo-2-oxo-N-(1,3,4-thiadiazol-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain types of bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- 4-bromo-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- 4-chloro-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the hydroxyl group and the thiadiazole ring also contributes to its distinct properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H6BrN3O2S |
|---|---|
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H6BrN3O2S/c10-5-1-2-6(7(14)3-5)8(15)12-9-13-11-4-16-9/h1-4,14H,(H,12,13,15) |
Clé InChI |
DMOOGTNQGNSXJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C(=O)NC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)

![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
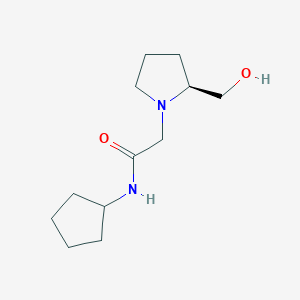

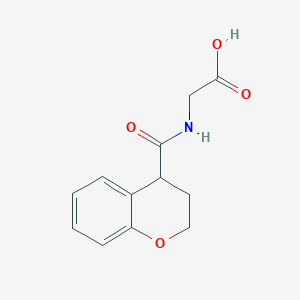
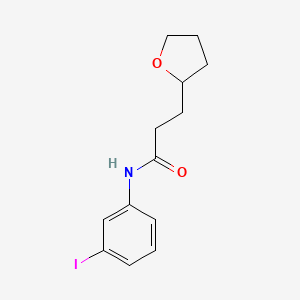
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
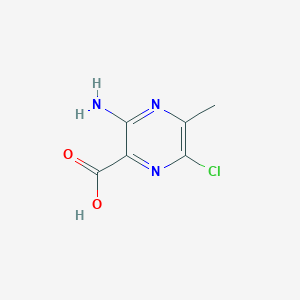
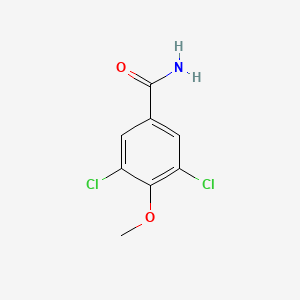
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
